molecular formula C18H17N3O2 B2607639 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 891113-31-8

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide

Cat. No. B2607639
CAS RN: 891113-31-8
M. Wt: 307.353
InChI Key: UROKYIBGXHDYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. It was first discovered in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. DMXAA has been found to have a unique mechanism of action that distinguishes it from other anti-cancer drugs, making it a promising candidate for cancer therapy.

Scientific Research Applications

Triazine Derivatives in Safety Evaluation

Background:: Safety assessments are crucial for new compounds.

Application:: A related compound, 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine , underwent safety evaluation. The European Food Safety Authority (EFSA) concluded that its migration does not pose safety concerns for consumers .

Radical Cation Stabilization

Background:: Understanding radical cations aids in various chemical processes.

Application:: In a specific route of synthesis, a radical cation emerges from a benzylic fragment, demonstrating stabilization through canonical structures .

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-8-9-15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROKYIBGXHDYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.